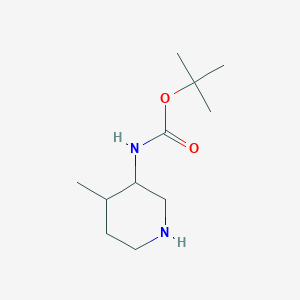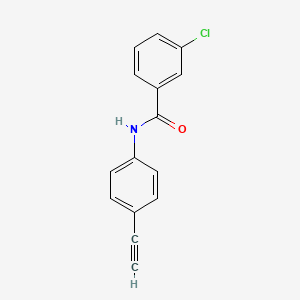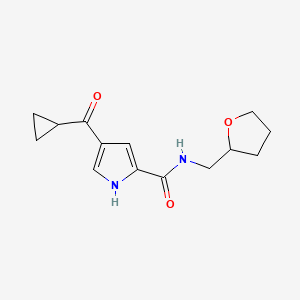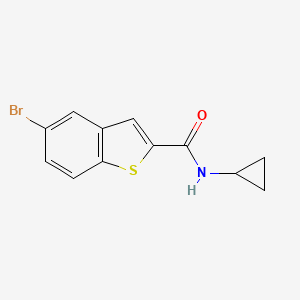
cis-3-(Boc-amino)-4-methylpiperidine
Descripción general
Descripción
cis-3-(Boc-amino)-4-methylpiperidine: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the third position and a methyl group at the fourth position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Boc-amino)-4-methylpiperidine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group followed by the introduction of the methyl group at the fourth position. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-3-(Boc-amino)-4-methylpiperidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA) can be employed.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-amino-4-methylpiperidine.
Substitution: Derivatives with different functional groups replacing the Boc group.
Aplicaciones Científicas De Investigación
Chemistry: cis-3-(Boc-amino)-4-methylpiperidine is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in multistep synthetic routes.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: The compound is utilized in the development of new drugs, particularly those targeting the central nervous system. Its derivatives have shown potential as therapeutic agents for various neurological disorders.
Industry: In the chemical industry, this compound is employed in the production of fine chemicals and specialty materials. Its versatility allows for the creation of a wide range of products with specific properties.
Mecanismo De Acción
The mechanism of action of cis-3-(Boc-amino)-4-methylpiperidine and its derivatives depends on the specific biological target they interact with. Generally, these compounds can act as inhibitors or modulators of enzymes and receptors in the central nervous system. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with its molecular targets. This interaction can lead to the modulation of signaling pathways and physiological responses.
Comparación Con Compuestos Similares
- cis-3-(Boc-amino)cyclohexanecarboxylic acid
- cis-4-(Boc-amino)cyclohexanecarboxylic acid
- cis-3-(Boc-amino)cyclobutanecarboxylic acid
Comparison: cis-3-(Boc-amino)-4-methylpiperidine is unique due to the presence of both a Boc-protected amino group and a methyl group on the piperidine ring. This combination of functional groups provides distinct reactivity and stability compared to similar compounds. For example, cis-3-(Boc-amino)cyclohexanecarboxylic acid lacks the methyl group, which can influence its chemical behavior and applications. Similarly, cis-4-(Boc-amino)cyclohexanecarboxylic acid has the Boc group at a different position, leading to variations in its reactivity and biological activity.
Propiedades
IUPAC Name |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAAVGHNGCRJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037090.png)


![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)
![5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3037097.png)
![1-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037099.png)
![4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate](/img/structure/B3037101.png)
![3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037102.png)
![2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3037106.png)
![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)
![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)

